molecular formula C14H10INO3 B4927810 2-(2-Iodophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

2-(2-Iodophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

Cat. No.: B4927810
M. Wt: 367.14 g/mol
InChI Key: AGMFLMVSSRHZDV-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione is an organic compound that features a unique structure combining an iodophenyl group with a tetrahydro-epoxyisoindole core

Preparation Methods

The synthesis of 2-(2-Iodophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the initial formation of the iodophenyl intermediate, followed by cyclization and epoxidation reactions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: The structure allows for further cyclization reactions, potentially forming more complex heterocycles.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for epoxidation, and reducing agents such as lithium aluminum hydride for reduction processes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Iodophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to these targets, while the tetrahydro-epoxyisoindole core may interact with active sites or modulate biological pathways. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other iodophenyl derivatives and tetrahydro-epoxyisoindole analogs. Compared to these, 2-(2-Iodophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione is unique due to its combined structural features, which may confer distinct chemical reactivity and biological activity. Examples of similar compounds are 2-iodophenol, 3-iodophenol, and 4-iodophenol .

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

IUPAC Name

2-(2-iodophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO3/c15-7-3-1-2-4-8(7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-6,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMFLMVSSRHZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3C4C=CC(C3C2=O)O4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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